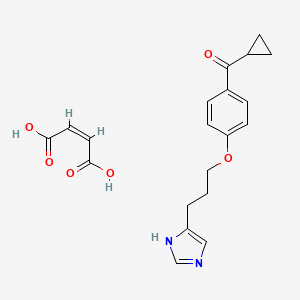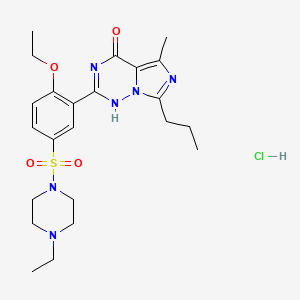![molecular formula C15H15N3O6 B1662302 2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid CAS No. 745055-86-1](/img/structure/B1662302.png)
2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid
Übersicht
Beschreibung
2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid (2-AACB) is a compound of interest due to its potential applications in various scientific fields. It is a derivative of benzoic acid and is composed of two carboxylic groups and an amine group. The compound has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
UBP 296: Comprehensive Analysis of Scientific Research Applications
Kainate Receptor Antagonism: UBP 296 is identified as a potent and selective antagonist of kainate receptors, particularly those containing the GluK5 subunit. It shows significant selectivity over AMPA receptors and other kainate receptor subunits such as GluK2 and GluK5. This specificity makes UBP 296 a valuable tool for studying synaptic transmission and the role of kainate receptors in the central nervous system .
Synaptic Transmission Studies: In studies involving rat hippocampal slices, UBP 296 has been shown to reversibly block ATPA-induced synaptic transmission inhibition. This indicates its potential utility in dissecting the contributions of different glutamate receptors to synaptic plasticity and communication within the hippocampus .
Neuropharmacological Research: The compound’s ability to selectively depress glutamate-induced calcium influx in cells expressing GLUK5, either in homomeric or heteromeric forms, positions UBP 296 as a critical agent in neuropharmacological research. It aids in understanding the physiological and pathological roles of kainate receptors .
Spinal Cord Studies: UBP 296’s antagonistic action on GLUK5-containing kainate receptors in the spinal cord has implications for research into spinal cord injury and diseases. By modulating excitatory neurotransmission, it may help uncover new therapeutic targets for conditions affecting spinal cord function .
5. Modulation of Appetite and Eating Behaviors Research involving the hypothalamus has explored the role of glutamate receptor activation in eating behaviors. UBP 296 has been used to investigate how blocking kainate receptors affects food intake, providing insights into the neural circuits controlling appetite .
Eigenschaften
IUPAC Name |
2-[[3-(2-amino-2-carboxyethyl)-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIYULWYHDSXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(RS)-1-(2-amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate](/img/structure/B1662221.png)











